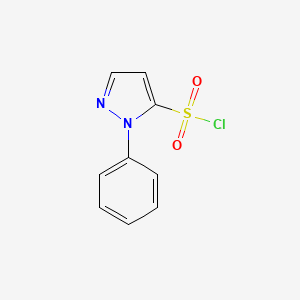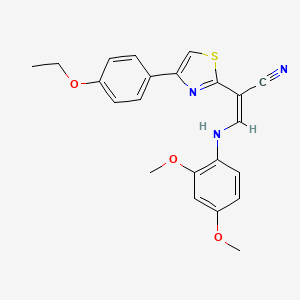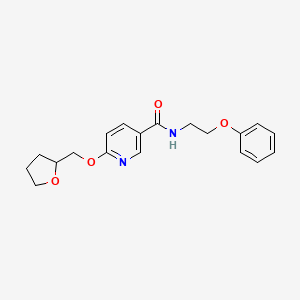![molecular formula C20H18IN3O2S B2416170 N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide CAS No. 1017691-50-7](/img/structure/B2416170.png)
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide is a useful research compound. Its molecular formula is C20H18IN3O2S and its molecular weight is 491.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure Analysis
- The study by Skladchikov, Suponitskii, and Gataullin (2013) discusses the synthesis and structure of similar compounds, focusing on the reaction of 2-iodo-2,4-dimethylaniline with other compounds to create atropisomers. This research is relevant for understanding the synthesis processes and structural analysis of related chemical compounds (Skladchikov et al., 2013).
Antibacterial Activity
- Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research demonstrates the potential of similar chemical structures in developing antibacterial agents (Palkar et al., 2017).
Chemical Synthesis Techniques
- The work of Thirunarayanan and Sekar (2016) presents solvent-free synthesis methods for 1 N -acetyl pyrazoles. This research offers insights into efficient and environmentally friendly synthesis techniques for similar compounds (Thirunarayanan & Sekar, 2016).
Pharmacological Applications
- Abdulla et al. (2014) explored the synthesis and pharmacological activities of substituted pyrazole derivatives, indicating the potential use of similar compounds in pharmacology (Abdulla et al., 2014).
Biological Activities
- Zaki, Sayed, and Elroby (2016) discussed the antimicrobial and anti-inflammatory activities of pyrazoles, highlighting the biological significance of similar chemical structures (Zaki et al., 2016).
Dyeing and Spectroscopic Properties
- Bagdatli and Ocal (2012) studied the dyeing properties of 5-pyrazolones, providing insights into the use of similar compounds in dyeing and spectroscopic applications (Bagdatli & Ocal, 2012).
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3O2S/c1-12-7-8-18(13(2)9-12)24-19(15-10-27(26)11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXMDPLIAANQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4I)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)
![7-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2416088.png)
![5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2416090.png)
![Methyl 4-(2-(benzo[d]thiazole-2-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2416091.png)


![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2416098.png)
![1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2416100.png)

![5-bromo-2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2416102.png)
![(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline](/img/structure/B2416103.png)
![(E)-1-(methylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2416105.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)

